2-(Bromomethyl)-1,4-oxathiane

Catalog No.
S15915964
CAS No.
M.F
C5H9BrOS
M. Wt
197.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-1,4-oxathiane

Product Name

2-(Bromomethyl)-1,4-oxathiane

IUPAC Name

2-(bromomethyl)-1,4-oxathiane

Molecular Formula

C5H9BrOS

Molecular Weight

197.10 g/mol

InChI

InChI=1S/C5H9BrOS/c6-3-5-4-8-2-1-7-5/h5H,1-4H2

InChI Key

QTQCKSBURQIQBB-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(O1)CBr

2-(Bromomethyl)-1,4-oxathiane is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one bromomethyl substituent. Its chemical formula is C5H9BrOC_5H_9BrO and it has a CAS number of 1823323-57-4. The structure features a bromomethyl group attached to the oxathiane ring, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is typically synthesized in laboratory settings and is noted for its moderate stability under standard conditions.

.2-(Chloromethyl)-1,4-oxathianeOxathianeSimilar structure but with chlorine instead of bromine; different reactivity profile.2-Methyl-1,3-dioxolaneDioxolaneSimilar ring structure but includes two oxygen atoms; used in solvent applications.

The unique aspect of 2-(Bromomethyl)-1,4-oxathiane lies in its specific combination of a bromine substituent and an oxathiane framework, which can lead to distinct reactivity patterns compared to similar compounds.

Several synthetic routes have been developed for producing 2-(Bromomethyl)-1,4-oxathiane:

  • Bromomethylation of 1,4-Oxathiane: This method involves treating 1,4-oxathiane with bromomethyl reagents such as bromomethane under basic conditions to introduce the bromomethyl group.
  • Cascade Synthesis: A novel approach involves the use of sulfonamide derivatives that undergo regiospecific cascade reactions leading to the formation of oxathianes with various substituents, including bromomethyl groups .
  • Electrophilic Aromatic Substitution: In some cases, oxathianes can be synthesized through electrophilic substitution reactions involving aromatic precursors followed by ring closure.

These methods highlight the compound's synthetic versatility and potential for modification.

2-(Bromomethyl)-1,4-oxathiane finds applications in several fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing other complex organic molecules.
  • Medicinal Chemistry: Potential applications in drug development due to its structural features that may confer biological activity.
  • Material Science: It could be utilized in developing new materials with specific properties due to its unique chemical structure.

Several compounds share structural similarities with 2-(Bromomethyl)-1,4-oxathiane. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Features
1,4-DithianeDithianeContains two sulfur atoms; used in organosulfur chemistry.
1,3-OxathiolaneOxathiolaneContains an additional sulfur atom; involved in various

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

195.95575 g/mol

Monoisotopic Mass

195.95575 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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